molecular formula C10H11NO3 B14823681 5-Cyclopropoxy-3-methoxypicolinaldehyde

5-Cyclopropoxy-3-methoxypicolinaldehyde

Cat. No.: B14823681
M. Wt: 193.20 g/mol
InChI Key: NPVJJTJMWYEVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-3-methoxypicolinaldehyde is a heterocyclic aldehyde derivative featuring a pyridine backbone substituted with a cyclopropoxy group at the 5-position and a methoxy group at the 3-position. The aldehyde functional group at the 2-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its structural uniqueness lies in the combination of a rigid cyclopropane ring and electron-donating methoxy group, which influences its reactivity and stability. While specific data on its synthesis and applications are absent in the provided evidence, analogous compounds highlight the importance of such substituted pyridines in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-cyclopropyloxy-3-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO3/c1-13-10-4-8(14-7-2-3-7)5-11-9(10)6-12/h4-7H,2-3H2,1H3

InChI Key

NPVJJTJMWYEVKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)OC2CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-methoxypicolinaldehyde typically involves the reaction of 3-methoxypicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for 5-Cyclopropoxy-3-methoxypicolinaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-methoxypicolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-3-methoxypicolinic acid.

    Reduction: 5-Cyclopropoxy-3-methoxypicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-3-methoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-methoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclopropoxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from related heterocyclic systems in the literature. Below is an analysis based on structural and functional analogs:

Functional Group and Substituent Analysis
Compound Name Core Structure Key Substituents Functional Groups Reactivity Profile
5-Cyclopropoxy-3-methoxypicolinaldehyde Pyridine 5-cyclopropoxy, 3-methoxy Aldehyde Electrophilic at aldehyde; nucleophilic at ether oxygens
7a () Thiophene-Pyrazole 3-cyano, 2,4-diamino, 5-amino-hydroxy Ketone, cyano, amino Nucleophilic (amino), electrophilic (cyano)
1-methyl-5-oxopyrrolidine-3-carboxylic acid () Pyrrolidone 1-methyl, 5-oxo, 3-carboxylic acid Carboxylic acid, ketone Acidic (carboxylic acid), hydrogen bonding

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy and cyclopropoxy groups in the target compound are electron-donating, enhancing the pyridine ring’s electron density. In contrast, compound 7a () contains electron-withdrawing cyano and ketone groups, which polarize the thiophene ring for nucleophilic attacks .
  • Aldehyde vs. Ketone/Carboxylic Acid : The aldehyde group in the target compound offers direct access to condensation reactions (e.g., forming Schiff bases), whereas the ketone in 7a and carboxylic acid in favor nucleophilic additions or acid-base reactions, respectively .

Research Findings and Data Gaps

While the provided evidence lacks direct data on 5-Cyclopropoxy-3-methoxypicolinaldehyde, insights from analogous systems suggest:

  • Reactivity : The aldehyde group may undergo condensation with amines (similar to Schiff base formation in 7a) to generate bioactive intermediates .
  • ’s focus on carboxylic acid safety) .

Critical Data Needs :

  • Experimental data on the target compound’s solubility, melting point, and spectroscopic profiles.
  • Comparative bioactivity studies with thiophene or pyrrolidone analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.